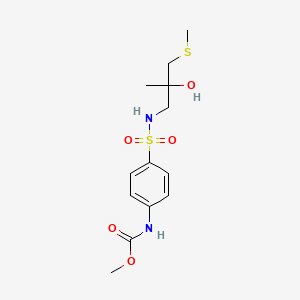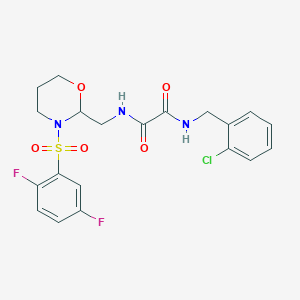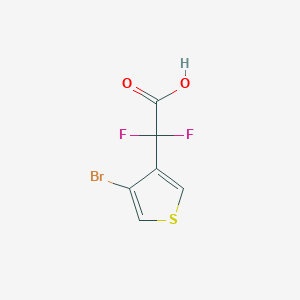
Tert-butyl 2-(cyanomethylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(cyanomethylamino)acetate is an organic compound that features a tert-butyl ester group, a cyanomethylamino group, and an acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(cyanomethylamino)acetate typically involves the reaction of tert-butyl acetate with cyanomethylamine under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the cyanomethylamine, followed by nucleophilic substitution on the tert-butyl acetate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(cyanomethylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.
Applications De Recherche Scientifique
Tert-butyl 2-(cyanomethylamino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester and nitrile groups.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which tert-butyl 2-(cyanomethylamino)acetate exerts its effects involves its interaction with specific molecular targets and pathways. For example, the compound may act as a substrate for enzymes that catalyze ester hydrolysis or nitrile reduction. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl acetate: A related compound that lacks the cyanomethylamino group.
Cyanomethylamine: A simpler compound that lacks the ester group.
Tert-butyl cyanoacetate: A compound with a similar structure but different functional groups.
Uniqueness
Tert-butyl 2-(cyanomethylamino)acetate is unique due to the presence of both the tert-butyl ester and cyanomethylamino groups, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
tert-butyl 2-(cyanomethylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)12-7(11)6-10-5-4-9/h10H,5-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIFDEORUXEMIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}acrylamide](/img/structure/B2414973.png)

![4-fluoro-N-[6-(propylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2414976.png)
![Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine](/img/structure/B2414977.png)




![5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414986.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2414988.png)
![methyl 4-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2414989.png)

